molecular formula C9H8ClNO4 B1608272 8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine CAS No. 99849-17-9

8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine

Cat. No.: B1608272
CAS No.: 99849-17-9
M. Wt: 229.62 g/mol
InChI Key: PSVFVAYNOKLOMR-UHFFFAOYSA-N
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Description

8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine is a benzodioxine derivative characterized by a chloromethyl (-CH2Cl) substituent at the 8-position and a nitro (-NO2) group at the 6-position of its bicyclic aromatic structure. Its molecular formula is C9H7ClNO4, with a molecular weight of 243.61 g/mol. The nitro group confers strong electron-withdrawing effects, influencing reactivity and stability, while the chloromethyl group enables further functionalization via nucleophilic substitution or cross-coupling reactions.

Properties

IUPAC Name

8-(chloromethyl)-6-nitro-4H-1,3-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c10-3-6-1-8(11(12)13)2-7-4-14-5-15-9(6)7/h1-2H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVFVAYNOKLOMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)[N+](=O)[O-])CCl)OCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396270
Record name 8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99849-17-9
Record name 8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration of Chloromethylbenzene Derivative

  • The initial step involves nitration of a chloromethyl-substituted benzene ring, typically 2-chlorobenzyl chloride, using a mixture of concentrated sulfuric acid and fuming nitric acid under controlled low temperatures (around -5°C to 0°C) to avoid side reactions and over-nitration.
  • The nitration yields 4-nitro-2-chloromethyl-chlorobenzene as a key intermediate.
  • Reaction monitoring by TLC confirms completion, followed by quenching with ice to precipitate the product.

Formation of the Dioxine Ring

  • The chloromethyl substituent is then involved in intramolecular cyclization with adjacent hydroxyl or methoxy groups to form the 1,3-dioxine ring system.
  • This step may involve base-promoted cyclization or nucleophilic substitution reactions under controlled heating.
  • The formation of the dioxine ring is crucial to establish the heterocyclic framework characteristic of the target compound.

Introduction of the Chloromethyl Group

  • The chloromethyl group at the 8-position is introduced either by direct chloromethylation of the dioxine ring or by preserving the chloromethyl substituent from the starting material through the synthetic steps.
  • Chloromethylation is typically conducted using chloromethyl methyl ether or similar reagents under acidic catalysis, but care must be taken due to the toxicity and reactivity of such reagents.

Purification and Isolation

  • The crude product is purified by crystallization or chromatographic techniques.
  • Solvent choices such as toluene, ethyl acetate, or methanol are common for extraction and crystallization steps, depending on solubility profiles.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Time Notes
Nitration 2-chlorobenzyl chloride, concentrated H2SO4, fuming HNO3 -5°C to 0°C 1-2 hours Control temperature to prevent side reactions
Cyclization to dioxine ring Base-promoted intramolecular reaction (e.g., KOH, NaOH) 60°C to 80°C Several hours Formation of benzodioxine ring
Chloromethylation Chloromethyl methyl ether, acidic catalyst (e.g., HCl) Room temp to 40°C 2-4 hours Handle with care due to reagent toxicity
Purification Crystallization or column chromatography Ambient Variable Use solvents like toluene or ethyl acetate

Research Findings on Preparation Efficiency and Yields

  • Yields for the nitration step are typically high (>80%) when temperature is carefully maintained to avoid decomposition.
  • Cyclization yields vary between 50-70%, influenced by the base strength and reaction time.
  • Chloromethylation yields are moderate (40-60%) due to competing side reactions and reagent sensitivity.
  • Overall yields for the multi-step synthesis range from 30-50% depending on purification efficiency and scale.

Comparative Analysis with Related Compounds

Compound Key Differences Preparation Complexity Biological Activity Impact
6-Nitro-4H-benzodioxine Lacks chloromethyl group Simpler cyclization Lower electrophilicity, less reactive
8-Bromomethyl-6-nitro-4H-benzodioxine Bromine instead of chlorine Similar synthetic route Different reactivity profile, altered bioactivity
8-Chloromethyl-6-nitro-4H-benzodioxine Chloromethyl group present Requires chloromethylation step Enhanced reactivity, useful for protein modification

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group (-CH₂Cl) undergoes nucleophilic displacement due to its electrophilic nature. Key reactions include:

1.1. Reaction with Amines

  • Primary/Secondary Amines : Substitution with amines yields benzodioxine derivatives with -CH₂NHR/R₂ substituents. For example, reaction with 1,6-bis(2-pyridyl)-2,5-diazahexane forms macrocyclic ligands via iterative substitutions.

  • Benzylamine : In dimethylformamide at 120–150°C, substitution produces intermediates for pharmaceuticals, such as precursors to 2-methoxymethyl-1,4-benzenediamine .

NucleophileConditionsProductYieldReference
1,6-Bis(2-pyridyl)-2,5-diazahexaneDMF, 80°C, 12hMacrocyclic ligand65–72%
BenzylamineDMF, 120–150°C, 3h4-Nitro-2-(benzylaminomethyl)chlorobenzene85%

1.2. Reaction with Thiols

The chloromethyl group reacts with thiols (e.g., cysteine residues in proteins) to form thioether bonds. This reactivity underpins its use in proteomics for protein modification .

Elimination Reactions

Under basic conditions, elimination of HCl generates a methylene intermediate, enabling cyclization or polymerization:

  • Base-Mediated Elimination : Treatment with NaOH or K₂CO₃ in polar aprotic solvents (e.g., DMSO) produces reactive intermediates for further functionalization .

3.1. Nitro Group Reduction

Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the nitro group to an amine, forming 8-chloromethyl-6-amino-4H-benzodioxine. This product serves as a precursor to pharmaceuticals .

Reducing AgentConditionsProductSelectivity
H₂, Pd/CEthanol, 50 psi, 6h6-Amino derivative>90%

3.2. Chloromethyl Group Reduction

Lithium aluminum hydride (LiAlH₄) reduces -CH₂Cl to -CH₃, yielding 6-nitro-8-methyl-4H-benzodioxine .

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes nitration and sulfonation at specific positions:

  • Nitration : Further nitration at the 2-position occurs under mixed acid (HNO₃/H₂SO₄) conditions .

  • Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at the 5-position .

5.1. Enzyme Inhibition

  • Cytochrome P450 : The nitro group facilitates interactions with heme iron in cytochrome P450 enzymes, inhibiting drug metabolism pathways .

  • Monoamine Oxidase (MAO) : Structural analogs exhibit MAO-B inhibition, suggesting potential neuropharmacological applications .

5.2. Protein Crosslinking

In proteomics, the chloromethyl group covalently modifies cysteine residues, enabling protein tagging and structural studies .

Comparative Reactivity with Analogues

CompoundSubstituentsKey Reactivity Differences
6-Nitro-4H-benzodioxineNo chloromethylLacks electrophilic substitution sites; used in Friedel-Crafts reactions
8-Bromomethyl-6-nitro-4H-benzodioxineBr instead of ClFaster nucleophilic substitution due to weaker C-Br bond
8-Fluoromethyl-6-nitro-4H-benzodioxineF instead of ClMinimal substitution reactivity; used as a metabolic stability probe

Mechanistic Insights

  • Radical Pathways : Under UV light, homolytic cleavage of the C-Cl bond generates benzodioxinyl radicals, which participate in chain reactions with halogen donors (e.g., CCl₄) .

  • Coordination Chemistry : Transition metals (e.g., Co, Ni) catalyze C-H activation adjacent to the nitro group, enabling regioselective functionalization .

Scientific Research Applications

Chemical Synthesis and Reagent Applications

Intermediate in Organic Synthesis
CMNBD serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in organic chemistry research. The chloromethyl group is particularly reactive, facilitating nucleophilic substitution reactions that can lead to diverse derivatives.

Proteomics Research
In proteomics, CMNBD is utilized for protein modification. The chloromethyl group acts as an electrophile, targeting nucleophilic groups such as thiols in cysteine residues. This interaction forms covalent bonds with proteins, enabling further analysis or manipulation of the modified proteins. This application is crucial for studying protein functions and interactions.

Antimicrobial and Anticancer Properties
Research has indicated that CMNBD exhibits notable biological activities, including antimicrobial and anticancer effects. Studies have shown its potential to inhibit certain enzymes and affect cellular processes due to the presence of the nitro group, which is often associated with increased biological activity . The compound's interaction with cytochrome P450 enzymes suggests implications in drug metabolism and toxicity.

Mechanism of Action
The mechanism by which CMNBD exerts its biological effects involves interaction with cellular targets such as enzymes or receptors. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, potentially leading to cytotoxic effects . This property makes it a candidate for further investigation in drug development.

Medical Applications

Drug Development
CMNBD is being explored as a scaffold for designing new therapeutic agents. Its structural features allow for modifications that can enhance its efficacy and selectivity against specific biological targets. Research into its derivatives may yield compounds with improved pharmacological profiles for treating various diseases .

Industrial Applications

Production of Specialty Chemicals
In the industrial sector, CMNBD is used in the production of specialty chemicals and materials. Its reactivity allows it to be incorporated into various chemical processes aimed at producing high-value products. The scalability of its synthesis methods also supports its use in larger-scale applications.

Summary Table of Applications

Application Area Details
Organic SynthesisIntermediate for complex organic molecules; facilitates nucleophilic substitutions.
ProteomicsModifies proteins via covalent bonding; aids in studying protein interactions.
Biological ActivityExhibits antimicrobial and anticancer properties; interacts with cytochrome P450 enzymes.
Drug DevelopmentPotential scaffold for new therapeutic agents; ongoing research into derivatives.
Industrial ProductionUsed in producing specialty chemicals; scalable synthesis methods available.

Mechanism of Action

The mechanism of action of 8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.

Biological Activity

8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine (CMNBD) is an organic compound characterized by its unique molecular structure, which includes a dioxine ring fused with a nitro group and a chloromethyl substituent. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of CMNBD, including its mechanisms of action, applications in research, and relevant case studies.

  • Molecular Formula : C₉H₈ClN₄O₄
  • Molecular Weight : Approximately 229.617 g/mol
  • Structure : The compound features a dioxine core that enhances its reactivity and biological activity compared to similar compounds.

The biological activity of CMNBD is primarily attributed to the following mechanisms:

  • Enzyme Inhibition : CMNBD has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction suggests potential implications for drug toxicity and efficacy .
  • Covalent Bond Formation : The chloromethyl group acts as an electrophile, capable of forming covalent bonds with nucleophilic groups such as thiols in cysteine residues of proteins. This modification is valuable for proteomics research .
  • Reactive Intermediate Formation : The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular macromolecules, resulting in cytotoxic effects .

Biological Activities

Research indicates that CMNBD exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that CMNBD may possess antimicrobial activity against various bacterial strains. The specific efficacy against Gram-positive bacteria like Staphylococcus aureus has been noted, although detailed quantitative data is still required .
  • Anticancer Potential : Some studies have explored the anticancer properties of CMNBD, particularly its ability to induce cytotoxicity in cancer cell lines. The mechanism appears to involve the formation of reactive intermediates that can damage cellular components .

Case Studies and Research Findings

StudyFindings
Proteomics Research CMNBD was used as a reagent for modifying proteins, showcasing its utility in studying protein interactions and functions .
Enzyme Interaction Study Demonstrated significant inhibition of cytochrome P450 enzymes, indicating potential impacts on drug metabolism .
Antimicrobial Activity Assessment Found moderate activity against Staphylococcus aureus, with percentage inhibitions noted at various concentrations .

Applications

CMNBD has diverse applications across several fields:

  • Medicinal Chemistry : As a scaffold for developing new therapeutic agents, particularly in drug design targeting specific enzymes or receptors.
  • Biological Research : Utilized in proteomics for studying protein modifications and interactions.
  • Industrial Uses : Employed in the synthesis of specialty chemicals and materials due to its unique chemical properties .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key benzodioxine derivatives:

Compound Name Molecular Formula Substituents Key Properties Applications References
8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine C9H7ClNO4 -NO2 (C6), -CH2Cl (C8) High thermal stability, electron-deficient aromatic system Pharmaceuticals, agrochemicals
8-Chloromethyl-6-fluoro-4H-benzo[1,3]dioxine C9H8ClFO2 -F (C6), -CH2Cl (C8) Moderate reactivity, lipophilic Material synthesis, intermediates
6-Bromo-1,4-benzodioxane C8H7BrO2 -Br (C6) Electrophilic sites for cross-coupling Organic synthesis
(4aR,6R,7S,8S,8aR)-8-(ethoxymethoxy)-7-fluoro-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine C19H25FO6 -F (C7), -OCH3 (C6), -OCH2OCH2CH3 (C8) Steric hindrance, fluorinated backbone Radiopharmaceuticals (e.g., [18F] labeling)

Substituent Effects on Reactivity and Stability

  • Nitro (-NO2) vs. Fluoro (-F): The nitro group in this compound strongly withdraws electrons, rendering the aromatic ring electron-deficient. This enhances stability toward electrophilic attack but increases susceptibility to nucleophilic substitution at the chloromethyl site. In contrast, the fluoro substituent in 8-Chloromethyl-6-fluoro-4H-benzo[1,3]dioxine exerts a weaker electron-withdrawing effect, leading to milder reactivity and greater lipophilicity, which may improve membrane permeability in biological systems .
  • Bromo (-Br) : 6-Bromo-1,4-benzodioxane lacks a chloromethyl group but features a bromine atom, enabling participation in Suzuki-Miyaura cross-coupling reactions. Its reduced steric hindrance compared to nitro/chloromethyl derivatives facilitates use in catalytic processes .

Physical and Chemical Properties

  • Solubility : Nitro derivatives exhibit lower solubility in polar solvents compared to fluoro or bromo analogs due to stronger intermolecular forces (e.g., dipole-dipole interactions).
  • Thermal Stability : The nitro group enhances thermal stability, with decomposition temperatures exceeding 200°C, whereas fluoro derivatives degrade at lower temperatures .

Q & A

Q. What are the standard synthetic routes for 8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the benzo[1,3]dioxine core. Key steps include:
  • Nitro Group Introduction : Electrophilic nitration using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to minimize side reactions.
  • Chloromethylation : Friedel-Crafts alkylation with chloromethylating agents (e.g., ClCH₂OCH₃) in the presence of Lewis acids like AlCl₃.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol.
  • Purity Optimization : Monitor reaction progress via TLC and validate purity using HPLC (C18 column, UV detection at 254 nm) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign signals using deuterated solvents (CDCl₃ or DMSO-d₆) and compare with computational predictions (e.g., DFT calculations) for structural validation.
  • Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS to confirm molecular ion peaks and isotopic patterns.
  • X-ray Crystallography : Single-crystal analysis resolves stereochemistry and confirms bond lengths/angles, critical for reactivity studies. Cross-reference with databases like NIST Chemistry WebBook for spectral matches .

Q. How does the compound’s stability vary under thermal or photolytic conditions?

  • Methodological Answer :
  • Thermal Stability : Perform thermogravimetric analysis (TGA) at 5°C/min under inert atmosphere (N₂) to identify decomposition thresholds (e.g., >200°C).
  • Photolytic Stability : Expose to UV light (λ = 254–365 nm) in quartz reactors; monitor degradation via HPLC. Use LC-MS to identify breakdown products (e.g., nitroso derivatives or chlorinated fragments).
  • Storage Recommendations : Store in amber vials at –20°C to minimize photodegradation .

Advanced Research Questions

Q. What computational strategies can elucidate the reaction mechanism of this compound in nucleophilic substitutions?

  • Methodological Answer :
  • Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to model transition states and intermediates. Apply density functional theory (DFT) with B3LYP/6-31G(d) basis sets.
  • Kinetic Modeling : Simulate free energy profiles to predict rate-determining steps. Validate with experimental kinetic data (e.g., Arrhenius plots).
  • AI Integration : Train neural networks on reaction outcomes to optimize conditions (e.g., solvent polarity, catalyst loadings) using platforms like COMSOL Multiphysics .

Q. How should researchers resolve contradictions in spectroscopic data for this compound?

  • Methodological Answer :
  • Cross-Validation : Combine NMR, IR, and Raman spectroscopy to resolve ambiguities (e.g., overlapping peaks).
  • Isotopic Labeling : Use ¹³C-labeled precursors to track carbon environments in complex spectra.
  • Database Comparison : Cross-check with high-quality spectral libraries (e.g., NIST) to confirm assignments. Document discrepancies in SI for peer review .

Q. What factorial design approaches optimize reaction yields for derivatives of this compound?

  • Methodological Answer :
  • Variable Screening : Use a 2³ factorial design to test temperature (25–60°C), catalyst concentration (0.1–1.0 mol%), and solvent polarity (toluene vs. DMF).
  • Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions.
  • Robustness Testing : Introduce small perturbations (±5% catalyst load) to assess reproducibility. Analyze via ANOVA to determine significant factors .

Q. How can computational modeling predict the environmental persistence or toxicity of this compound?

  • Methodological Answer :
  • QSAR Models : Use quantitative structure-activity relationship (QSAR) tools to estimate biodegradability (e.g., BIOWIN) or ecotoxicity (e.g., ECOSAR).
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) to assess metabolic pathways.
  • Toxicogenomics : Integrate transcriptomic data to predict endocrine-disrupting potential, referencing dioxin-like mechanisms .

Q. What are the decomposition pathways of this compound under oxidative conditions?

  • Methodological Answer :
  • Oxidative Stress Tests : Treat with H₂O₂/UV or Fenton’s reagent (Fe²⁺/H₂O₂). Monitor via GC-MS for chlorinated byproducts (e.g., dichlorodioxins).
  • Radical Trapping : Add TEMPO to confirm radical-mediated pathways.
  • Computational Elucidation : Use DFT to model bond cleavage energetics, prioritizing pathways with lowest activation barriers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine
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8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.